![molecular formula C15H12N2OS2 B2755890 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone CAS No. 380426-90-4](/img/structure/B2755890.png)
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H12N2OS2 and its molecular weight is 300.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tumor Agents
One study discovered that a similar compound, (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, showed selective cytotoxicity against tumorigenic cell lines, highlighting its potential as an anti-tumor agent. This research explored the structure-activity relationships (SAR) of thienopyridine and benzofuran derivatives, revealing no direct correlation between molecular structure and biological activity for the derivatives synthesized. However, a potent derivative with a different SAR profile was identified, underscoring the complexity and potential of these compounds in cancer treatment research (Hayakawa et al., 2004).
Spectroscopic Properties and Quantum Chemistry
Another study focused on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine derivatives. It found that these compounds exhibit dual fluorescence in various solvents, which is significant for developing novel photoluminescent materials and understanding the effects of molecular structure on optical properties. Theoretical calculations supported the experimental findings, suggesting applications in material science and organic electronics (Al-Ansari, 2016).
Novel Synthetic Pathways
Research on the synthesis of quinoline and related heterocycles revealed new photocyclisation methods for creating substituted cyclopentanone derivatives. This work contributes to the broader field of heterocyclic chemistry, offering novel synthetic pathways for creating complex organic molecules with potential applications in pharmaceuticals and organic materials (Austin et al., 2007).
Isomorphism and Structural Disorder
A study examining the isomorphism and structural disorder in methyl- and chloro-substituted heterocyclic analogues, including those related to the specified compound, provided insights into the chlorine-methyl exchange rule. This research is crucial for understanding molecular isomorphism and disorder, which are relevant in material science, especially for the design and characterization of new materials (Swamy et al., 2013).
Nonlinear Optical Properties
Investigations into the nonlinear optical (NLO) properties of thienyl-substituted pyridinium salts revealed several compounds with noncentrosymmetric structures and significant SHG efficiencies. This research points to applications in the development of NLO materials for photonics and optoelectronics, highlighting the versatility of thieno[2,3-b]pyridine derivatives in advanced material applications (Li et al., 2012).
Properties
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c16-12-9-7-8-3-1-4-10(8)17-15(9)20-14(12)13(18)11-5-2-6-19-11/h2,5-7H,1,3-4,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDGIXOJZDTIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)
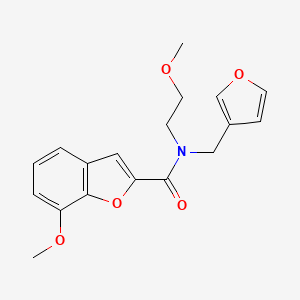
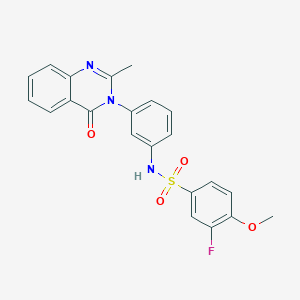
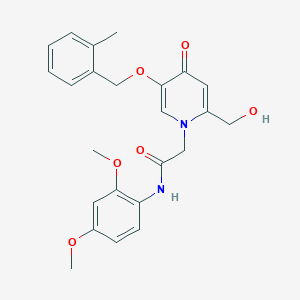
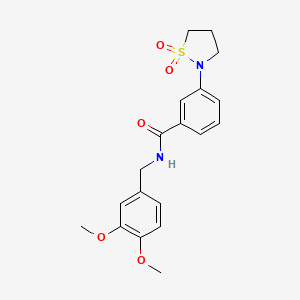
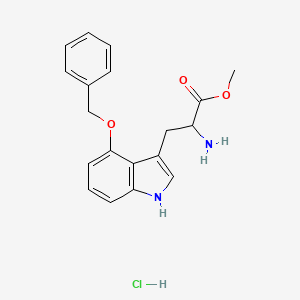


![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyrimidinyl)piperazino]methanone](/img/structure/B2755819.png)
![N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide](/img/structure/B2755822.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2755824.png)
![1-Methyl-3-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea](/img/structure/B2755825.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2755826.png)
![6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide](/img/structure/B2755827.png)
